Product packaging for 1-benzyl-4-(3-ethoxypropanoyl)piperazine(Cat. No.:)

1-benzyl-4-(3-ethoxypropanoyl)piperazine

Cat. No.: B4912676
M. Wt: 276.37 g/mol
InChI Key: RYEPKPOHLVEIRD-UHFFFAOYSA-N
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Description

1-benzyl-4-(3-ethoxypropanoyl)piperazine is a piperazine-based small molecule of significant interest in medicinal chemistry and drug discovery research. Piperazine derivatives are a prominent class of heterocyclic compounds known for their wide range of pharmacological activities and are frequently utilized as key building blocks in the synthesis of complex pharmaceutical intermediates . The structure of this compound, featuring a 1-benzyl group and a 3-ethoxypropanoyl side chain, is characteristic of molecules developed for high-affinity interaction with biological targets. Similar 1-benzylpiperazine derivatives have been investigated as novel ligands for central nervous system targets, such as dopamine receptors, demonstrating the potential of this chemical class in neuropharmacological research . Furthermore, piperazine-containing compounds have shown substantial promise in oncology research, with some derivatives demonstrated to induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways . Researchers value this scaffold for its versatility and favorable physicochemical properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N2O2 B4912676 1-benzyl-4-(3-ethoxypropanoyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-ethoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-2-20-13-8-16(19)18-11-9-17(10-12-18)14-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEPKPOHLVEIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Analysis of Synthetic Methodologies for 1 Benzyl 4 3 Ethoxypropanoyl Piperazine

Classical Amidation and Alkylation Routes to N-Acyl Piperazines and N-Benzyl Piperazines

The most direct and conventional approaches to a molecule like 1-benzyl-4-(3-ethoxypropanoyl)piperazine rely on a two-step sequence: the formation of the N-benzylpiperazine intermediate, followed by acylation. The order of these steps can be reversed, but N-benzylation is often performed first to avoid potential side reactions during acylation.

Acid Chloride/Anhydride Coupling Strategies

A cornerstone of amide bond formation is the reaction between an amine and a reactive carboxylic acid derivative, such as an acyl chloride or anhydride. To synthesize this compound, this strategy involves the acylation of 1-benzylpiperazine (B3395278).

The synthesis begins with the preparation of the requisite acyl chloride, 3-ethoxypropanoyl chloride. This is typically achieved by treating 3-ethoxypropanoic acid with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). libretexts.orgchemguide.co.uk The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the resulting acyl chloride. chemguide.co.ukkhanacademy.org

Table 1: Common Reagents for Acyl Chloride Formation from Carboxylic Acids

ReagentFormulaTypical ByproductsPhaseAdvantages
Thionyl ChlorideSOCl₂SO₂, HClLiquidGaseous byproducts simplify workup chemguide.co.uk
Phosphorus PentachloridePCl₅POCl₃, HClSolidEffective for a wide range of acids libretexts.org
Phosphorus TrichloridePCl₃H₃PO₃LiquidMilder than PCl₅ chemguide.co.uk

Once 3-ethoxypropanoyl chloride is obtained, it is reacted with 1-benzylpiperazine to form the final product. This reaction is a nucleophilic acyl substitution where the secondary amine of 1-benzylpiperazine attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and often in the presence of a base like triethylamine (B128534) (Et₃N) or pyridine (B92270) to neutralize the HCl generated during the reaction. libretexts.orgresearchgate.net The base prevents the formation of the hydrochloride salt of the amine reactant, which would render it unreactive. researchgate.net

An alternative to using an acyl chloride is to employ an acid anhydride. While less reactive than acyl chlorides, anhydrides, such as 3-ethoxypropanoic anhydride, can also effectively acylate amines, often requiring slightly higher temperatures or longer reaction times.

Carbodiimide-Mediated Amidation Approaches

Carbodiimide-mediated coupling represents a milder alternative to the use of acyl chlorides for forming amide bonds. This method directly couples a carboxylic acid with an amine, avoiding the need to first synthesize a reactive acylating agent. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used. wikipedia.orgwikipedia.org

In this approach, 3-ethoxypropanoic acid is treated with the carbodiimide, which activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then susceptible to nucleophilic attack by 1-benzylpiperazine. The reaction proceeds smoothly to yield this compound and a urea (B33335) byproduct (e.g., dicyclohexylurea if DCC is used). wikipedia.org To enhance efficiency and minimize side reactions, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are frequently included. These additives react with the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently acylates the amine. wikipedia.org

Table 2: Comparison of Common Carbodiimide Coupling Agents

Coupling AgentAcronymSolubilityByproductKey Features
N,N'-DicyclohexylcarbodiimideDCCOrganic SolventsDicyclohexylurea (solid)Inexpensive, high-yielding; byproduct removed by filtration wikipedia.org
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater, Organic SolventsWater-soluble ureaByproduct easily removed by aqueous workup wikipedia.org
DiisopropylcarbodiimideDICOrganic SolventsDiisopropylurea (soluble)Used when byproduct precipitation is an issue

Nucleophilic Substitution and Reductive Amination for N-Alkylation

The synthesis of the key intermediate, 1-benzylpiperazine, is a critical step. This is typically accomplished through two main classical routes: direct nucleophilic substitution or reductive amination.

Nucleophilic Substitution: This method involves the direct reaction of piperazine (B1678402) with benzyl (B1604629) chloride. orgsyn.org Since piperazine has two secondary amine groups, a common challenge is the formation of the disubstituted byproduct, 1,4-dibenzylpiperazine. To favor mono-benzylation, reaction conditions can be controlled, for example, by using a specific ratio of piperazine to benzyl chloride. A well-established procedure involves reacting piperazine dihydrochloride (B599025) with benzyl chloride in ethanol (B145695), which yields the desired 1-benzylpiperazine dihydrochloride in high purity and yield, minimizing the formation of the disubstituted product. orgsyn.org The free base can then be liberated by treatment with a strong base. orgsyn.org

Reductive Amination: This powerful method involves the reaction of piperazine with benzaldehyde (B42025) in the presence of a reducing agent. researchgate.net The initial reaction between the amine and the aldehyde forms an iminium ion intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, but sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is particularly effective and widely used for this transformation due to its mildness and high selectivity for iminium ions over carbonyls. harvard.edu This one-pot procedure is highly efficient and offers good functional group tolerance. researchgate.netharvard.edu Continuous-flow hydrogenation using a palladium on carbon (Pd/C) catalyst is another scalable and environmentally friendly approach for this reaction. researchgate.net

Advanced and Catalytic Synthetic Strategies for Piperazine Scaffolds

While classical methods are robust, modern synthetic chemistry has introduced more sophisticated catalytic approaches that can offer improved efficiency, selectivity, and functional group tolerance for the construction and functionalization of piperazine-containing molecules.

Transition Metal-Catalyzed Coupling Reactions (e.g., Pd-catalyzed Buchwald–Hartwig)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, typically between an aryl halide or triflate and an amine. wikipedia.orglibretexts.orgnumberanalytics.com While this reaction is primarily used for N-arylation, its principles can be conceptually extended to the synthesis of N-benzylpiperazines, although direct benzylation is more commonly achieved via the classical routes mentioned previously. A more direct application to the synthesis of the target compound would be to couple an already acylated piperazine with an aryl halide.

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) being highly effective in promoting the catalytic cycle. youtube.com This method has revolutionized the synthesis of aryl amines due to its broad substrate scope and tolerance of various functional groups. wikipedia.orgorganic-chemistry.org

Photoredox Catalysis in C-H Functionalization

Photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-N bonds under mild conditions, often by enabling the functionalization of otherwise inert C-H bonds. nih.govbeilstein-journals.org For a molecule like this compound, this technology could offer novel synthetic disconnections.

For instance, a photoredox-mediated approach could potentially be used for the direct C-H benzylation of a pre-formed N-acylpiperazine. This would involve the generation of a benzyl radical from a suitable precursor, which then couples with a radical generated on the piperazine ring. Some methods have shown the ability to perform direct acylation of benzylic C-H bonds by merging N-heterocyclic carbene (NHC) and photoredox catalysis, which could represent an alternative pathway to form the final ketone structure if the acyl group were attached to the benzyl moiety first. nih.gov Similarly, photoredox nickel-catalyzed methods have been developed for the arylation and alkylation of C(sp³)–H bonds adjacent to nitrogen atoms. beilstein-journals.org These cutting-edge methods highlight the potential for developing more direct and efficient syntheses of complex piperazine derivatives in the future.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. mdpi.comnih.govnih.gov This technology can be effectively applied to the synthesis of piperazine derivatives. mdpi.comresearchgate.net The principle lies in the efficient heating of the reaction mixture through the interaction of polar molecules with microwave irradiation, leading to a rapid increase in temperature. ijpsjournal.com

For the final acylation step to produce this compound, microwave irradiation can drastically reduce the reaction time. nih.govresearchgate.net In a typical setup, a mixture of 1-benzylpiperazine, an activated derivative of 3-ethoxypropanoic acid (like an acid chloride or ester), and a suitable base in a high-boiling point solvent would be subjected to microwave irradiation. researchgate.net Optimization studies would involve screening different solvents, bases, reaction times, and microwave power levels to maximize the yield and purity of the final product. researchgate.netscipublications.com The use of microwave synthesis aligns with green chemistry principles by reducing energy consumption and reaction times. ijpsjournal.comresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Piperazine Acylation (Illustrative)

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours mdpi.com5-60 minutes nih.govresearchgate.net
Temperature Reflux temperature of solventControlled, rapid heating to target temperature (e.g., 160°C) researchgate.net
Yield Moderate to goodOften higher yields researchgate.netijpsjournal.com
Energy Consumption HighLower due to shorter reaction times nih.gov
Side Reactions More prevalent due to prolonged heatingOften reduced mdpi.com

Flow Chemistry Applications in Piperazine Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, including piperazine derivatives. nih.govazolifesciences.com This technique involves pumping reagents through a network of tubes or microreactors where the reaction occurs. researchgate.net It allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved safety, scalability, and product consistency. azolifesciences.comacs.org

The synthesis of piperazine-containing compounds like flibanserin (B1672775) has been successfully demonstrated using flow chemistry. nih.govazolifesciences.com For the synthesis of this compound, a multi-step flow process could be designed. For instance, the formation of 1-benzylpiperazine could be performed in one reactor, followed by an in-line purification and subsequent reaction with an activated 3-ethoxypropanoic acid derivative in a second reactor. nih.gov This integration of steps minimizes manual handling of intermediates. nih.gov Flow chemistry is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, as the small reaction volume at any given time enhances safety. nih.govazolifesciences.com The combination of flow chemistry with other enabling technologies, such as microwave irradiation or supported catalysts, can further enhance reaction efficiency. nih.govacs.org

Green Chemistry Principles in Synthetic Route Design for Piperazine Derivatives

Green chemistry principles are increasingly integral to modern synthetic organic chemistry, aiming to design processes that are environmentally benign. researchgate.netnih.gov The synthesis of piperazine derivatives can be made more sustainable by incorporating these principles. researchgate.net

Key green chemistry considerations for the synthesis of this compound include:

Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov One-pot synthesis, where multiple reaction steps are carried out in a single reactor, is a valuable strategy. mdpi.comresearchgate.net

Atom Economy: Maximizing the efficiency of a chemical reaction by ensuring that the maximum number of atoms from the reactants are incorporated into the desired product.

Use of Safer Solvents and Auxiliaries: Selecting solvents that are less toxic and have a lower environmental impact. Water or bio-based solvents are preferred where possible. Some modern techniques aim for solvent-free reactions. researchgate.netnih.gov

Energy Efficiency: Employing methods like microwave-assisted synthesis or carrying out reactions at ambient temperature and pressure to reduce energy consumption. researchgate.netnih.gov

Use of Catalysis: Utilizing catalytic reagents (as opposed to stoichiometric reagents) in small amounts that can be recycled and are highly selective. mdpi.com This minimizes waste.

Reduce Derivatives: Avoiding unnecessary derivatization steps, such as the use of protecting groups, can simplify the synthesis and reduce waste. nih.gov Simplified one-pot procedures for monosubstituted piperazines have been developed to this end. nih.gov

Precursor Synthesis and Functional Group Transformations in the Context of this compound

Preparation of 1-Benzylpiperazine Intermediates

1-Benzylpiperazine is a crucial intermediate for the synthesis of the target compound. It is a monosubstituted piperazine, and its preparation often involves the reaction of piperazine with benzyl chloride. orgsyn.orgerowid.orgeuropa.eu A common challenge in this reaction is the formation of the disubstituted product, 1,4-dibenzylpiperazine. orgsyn.orgeuropa.eu

Several methods have been developed to selectively synthesize 1-benzylpiperazine:

Reaction of Piperazine with Benzyl Chloride: This is a direct approach, but controlling the stoichiometry and reaction conditions is critical to favor the monosubstituted product. orgsyn.orgerowid.org One effective method involves reacting piperazine hexahydrate with benzyl chloride in ethanol. erowid.org The use of piperazine dihydrochloride in the reaction mixture helps to control the reactivity and selectively yield the desired product. orgsyn.orgerowid.org Yields of pure 1-benzylpiperazine can range from 65-75%. erowid.org

Using a Blocking Group: The benzyl group itself can act as a removable blocking group, which is useful for preparing other unsymmetrically disubstituted piperazines. orgsyn.org

Alternative Catalysts and Solvents: A process using a nitrogenous amine salt as a catalyst in methanol (B129727) has been reported to achieve high yields (over 95%) and purity (over 99%). google.compatsnap.com

The final product is typically purified by distillation under reduced pressure. erowid.org

Synthesis of 3-Ethoxypropanoic Acid and its Activated Derivatives

3-Ethoxypropanoic acid is the other key precursor. It is commonly synthesized from the corresponding ester, ethyl 3-ethoxypropionate. nist.govatamanchemicals.com

Synthesis of Ethyl 3-Ethoxypropionate: This ester can be prepared through the addition reaction of ethanol to ethyl acrylate (B77674). google.comgoogle.com This reaction can be catalyzed by a strong acid or a base. google.comgoogle.com One method describes reacting absolute ethanol and ethyl acrylate at 30°C using a quaternary ammonium (B1175870) salt anion exchange resin as a catalyst, achieving a yield of 98%. chemicalbook.com Another patented method uses an acid catalyst at elevated temperatures (120-150°C). google.com

Hydrolysis to 3-Ethoxypropanoic Acid: The synthesized ethyl 3-ethoxypropionate can then be hydrolyzed to 3-ethoxypropanoic acid using standard procedures, typically by heating with an aqueous acid or base.

Activation of 3-Ethoxypropanoic Acid: For the final acylation of 1-benzylpiperazine, 3-ethoxypropanoic acid needs to be "activated" to increase its reactivity. This is commonly achieved by converting it into an acid chloride (using reagents like thionyl chloride or oxalyl chloride) or an active ester. This activated derivative then readily reacts with the secondary amine of 1-benzylpiperazine to form the amide bond of the target compound.

Regioselectivity and Stereochemical Control in Piperazine Derivatization

Regioselectivity: In the synthesis of this compound, regioselectivity is a key consideration during the initial benzylation of piperazine. Piperazine has two equivalent secondary amine nitrogens. The reaction with one equivalent of benzyl chloride ideally yields the monosubstituted product, 1-benzylpiperazine. However, the reaction can proceed further to give the disubstituted 1,4-dibenzylpiperazine. orgsyn.org Controlling the stoichiometry and reaction conditions, as described in section 2.3.1, is crucial for achieving high regioselectivity for the mono-benzylated product. orgsyn.orgerowid.org The subsequent acylation of 1-benzylpiperazine with an activated derivative of 3-ethoxypropanoic acid occurs regioselectively on the remaining secondary amine at the N4 position, as the N1 position is already blocked by the benzyl group.

Stereochemical Control: The parent compound, this compound, does not have any stereocenters in its core structure. However, the principles of stereochemical control are highly relevant in the synthesis of more complex piperazine and morpholine (B109124) derivatives, which are prevalent in pharmaceuticals. nih.govnih.gov Should substituents be introduced on the carbon atoms of the piperazine ring, stereoisomers would arise. nih.gov Recent advances in synthetic methodology have focused on the stereoselective synthesis of substituted piperazines. nih.govorganic-chemistry.org For instance, visible light-mediated epimerization allows for the conversion of less stable piperazine diastereomers into their more stable counterparts. nih.gov While not directly applicable to the synthesis of the specific title compound, these methods highlight the sophisticated tools available for controlling stereochemistry in the broader field of piperazine synthesis. nih.govresearchgate.net

Chemical Reactivity and Derivatization Studies of 1 Benzyl 4 3 Ethoxypropanoyl Piperazine

Amide Bond Transformations and Hydrolysis

The amide bond in 1-benzyl-4-(3-ethoxypropanoyl)piperazine is a key site for chemical reactivity. Generally, amide bonds are stable; however, they can be cleaved under specific conditions.

Hydrolysis: The hydrolysis of the amide linkage, which would result in the formation of 1-benzylpiperazine (B3395278) and 3-ethoxypropanoic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of strong acids (e.g., 6 N HCl) and heat, the amide bond can be protonated at the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The stability of N-acylated amides can be influenced by the nature of the acyl group; electron-rich acyl groups can sometimes promote faster hydrolysis under milder acidic conditions (e.g., trifluoroacetic acid/water mixtures) nih.gov.

Base-Catalyzed Hydrolysis: Strong bases, such as sodium hydroxide, can facilitate hydrolysis through the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. Alkaline hydrolysis is a common method for cleaving ester and amide linkages in related piperazine (B1678402) derivatives, such as the hydrolysis of 1-benzyl-4-carbethoxypiperazine orgsyn.org.

Transamidation: The amide bond can also undergo transamidation reactions. This involves the exchange of the piperazine moiety with another amine, a reaction that typically requires harsh conditions or catalytic activation. In specific contexts, such as with cysteine thioesters, an intramolecular thioester-to-imide acyl transfer can lead to peptide backbone cleavage, demonstrating a form of amide bond activation nih.gov. While not directly analogous, this highlights the potential for activating the amide bond in the target molecule for further transformations. Metal ions can also mediate amide bond cleavage by coordinating to the amide group, thereby increasing its susceptibility to nucleophilic attack .

Reduction Reactions of Acyl Moieties

The carbonyl group within the 3-ethoxypropanoyl moiety is a target for reduction reactions. The choice of reducing agent determines the outcome of the reaction due to the differing reactivities of various carbonyl compounds.

Selective Reduction: Mild reducing agents like sodium borohydride (NaBH₄) are generally selective for the reduction of aldehydes and ketones to their corresponding alcohols youtube.comyoutube.com. Amides are significantly less reactive towards NaBH₄, meaning the acyl moiety in this compound would likely remain intact upon treatment with this reagent. This selectivity allows for transformations on other parts of a molecule without affecting the amide group youtube.com.

Non-Selective Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing a wider range of carbonyl functional groups, including amides. Treatment of this compound with LiAlH₄ would be expected to reduce the amide carbonyl to a methylene (B1212753) group, yielding 1-benzyl-4-(3-ethoxypropyl)piperazine. This transformation converts the acylpiperazine into an alkylpiperazine, significantly altering its electronic and steric properties.

ReagentSubstrate MoietyExpected Product
Sodium Borohydride (NaBH₄)AmideNo reaction
Lithium Aluminum Hydride (LiAlH₄)AmideAmine

This table provides a summary of expected outcomes for the reduction of the acyl moiety.

Electrophilic and Nucleophilic Reactions on the Piperazine Ring and Side Chains

The piperazine ring and its substituents offer sites for both electrophilic and nucleophilic attack.

Piperazine Ring Nucleophilicity: The N-1 nitrogen atom, attached to the benzyl (B1604629) group, is a tertiary amine and possesses a lone pair of electrons, making it nucleophilic. However, it is sterically hindered by the benzyl group. The N-4 nitrogen is part of an amide linkage; the lone pair on this nitrogen is delocalized into the adjacent carbonyl group, which significantly reduces its nucleophilicity. Therefore, any reactions involving the nucleophilicity of the piperazine nitrogens would preferentially occur at N-1, if sterically accessible.

Electrophilic Aromatic Substitution: The benzyl group's aromatic ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). The piperazine ring acts as a deactivating group due to the electron-withdrawing nature of the nitrogen atoms, which would slow down the reaction rate compared to benzene.

Reactions on Side Chains: The ethoxy group on the side chain is generally unreactive but could be cleaved under harsh acidic conditions (e.g., using HBr or HI). The methylene groups on the piperazine ring and the propanoyl side chain are potential sites for radical reactions or C-H functionalization, as discussed in the next section.

C-H Functionalization of Piperazine Derivatives

Recent advances in synthetic chemistry have enabled the direct functionalization of C-H bonds, providing powerful tools for modifying saturated heterocycles like piperazine mdpi.combeilstein-journals.orgnih.gov. Although piperazine derivatives are widely used in pharmaceuticals, their structural diversity has historically been limited to substitutions at the nitrogen atoms mdpi.comencyclopedia.pub. C-H functionalization allows for the introduction of substituents directly onto the carbon skeleton of the piperazine ring, typically at the α-position to a nitrogen atom.

Several modern methods are applicable:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and effective method for the C-H arylation, vinylation, and alkylation of N-substituted piperazines mdpi.comnih.gov. Using a photocatalyst (e.g., an iridium complex), an α-amino radical can be generated from an N-Boc or N-aryl piperazine, which then couples with a suitable reaction partner encyclopedia.pubnih.gov.

α-Lithiation Trapping: The direct deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base (e.g., sec-butyllithium), followed by quenching with an electrophile, is a straightforward method for α-functionalization. This has been successfully applied to N-Boc protected piperazines beilstein-journals.org.

Transition-Metal-Catalyzed Reactions: Transition metals like palladium and ruthenium can catalyze the direct coupling of C-H bonds with various partners. While progress in this area for piperazines has been slower compared to other N-heterocycles, methods for α-C-H functionalization are being developed nih.govsemanticscholar.org.

MethodCatalyst/ReagentType of FunctionalizationReference Example
Photoredox CatalysisIr(ppy)₃α-ArylationCoupling of N-Boc-piperazine with 1,4-dicyanobenzene mdpi.comencyclopedia.pub
α-Lithiation Trappingsec-BuLi / Electrophileα-Alkylation/ArylationDiamine-free lithiation and trapping with various electrophiles beilstein-journals.org
Transition-Metal CatalysisTantalum Catalystα-AlkylationHydroaminoalkylation with terminal olefins nih.gov

This table summarizes key methods for the C-H functionalization of piperazine derivatives.

For this compound, C-H functionalization would likely occur at the C-2 and C-6 positions (α to the N-1 benzyl-substituted nitrogen) or the C-3 and C-5 positions (α to the N-4 acyl-substituted nitrogen). The specific regioselectivity would depend on the reaction conditions and the directing effects of the N-substituents.

Role in the Synthesis of More Complex Molecular Architectures

Piperazine is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and approved drugs encyclopedia.pub. This compound can serve as a versatile intermediate for the synthesis of more complex molecules.

As a Building Block: The benzyl group is a common protecting group for the N-1 position of piperazine. It can be readily removed via catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst) orgsyn.org. This unmasks a secondary amine at N-1, which can then be functionalized through various reactions like N-alkylation, N-arylation, acylation, or reductive amination mdpi.com. This strategy allows for the synthesis of unsymmetrically 1,4-disubstituted piperazines, which are valuable in drug discovery. The N-4 acyl group deactivates the adjacent nitrogen, directing these substitution reactions specifically to the unprotected N-1 nitrogen after debenzylation.

Precursor for Analog Libraries: The various reactive sites on the molecule allow it to be a starting point for creating libraries of related compounds for structure-activity relationship (SAR) studies. For example, the amide bond can be hydrolyzed and the resulting 1-benzylpiperazine can be re-acylated with different carboxylic acids. Alternatively, the benzyl group can be removed and the exposed amine can be reacted with a variety of alkyl or aryl halides. This modular approach is central to modern drug discovery.

The synthesis of complex drugs often involves the coupling of elaborate fragments to a core structure. For instance, the kinase inhibitor Avapritinib is synthesized by coupling N-Boc-piperazine with two different aryl halides in a stepwise manner mdpi.com. Similarly, this compound, after appropriate transformations, could be incorporated into larger, more complex molecular architectures.

Advanced Theoretical and Computational Investigations of 1 Benzyl 4 3 Ethoxypropanoyl Piperazine

Conformational Analysis and Dynamics using Spectroscopic and Computational Methods

The conformational landscape of 1-benzyl-4-(3-ethoxypropanoyl)piperazine is complex, primarily due to the flexibility of the piperazine (B1678402) ring and the restricted rotation around the amide bond. Spectroscopic techniques, in tandem with computational modeling, are essential to unravel these dynamic processes.

The amide C-N bond in this compound possesses a significant degree of double bond character due to resonance, which restricts free rotation. nanalysis.com This phenomenon can lead to the existence of distinct cis and trans conformers, which can be observed and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com At room temperature, the rotation around this bond may be slow enough on the NMR timescale to give rise to separate signals for the different conformers. nanalysis.commdpi.com

The rotation around the amide bond and the inversion of the piperazine ring are associated with specific energy barriers. mdpi.com Computational methods can be employed to calculate the magnitude of these barriers. The energy barrier for amide bond rotation is influenced by the electronic and steric nature of the substituents on the carbonyl and nitrogen atoms. mdpi.com For instance, the electron-withdrawing character of the ethoxypropanoyl group can affect the double bond character of the C-N bond and thus the rotational barrier.

Substituents on the piperazine ring and the benzyl (B1604629) group also play a crucial role in determining the preferred conformation. researchgate.netrsc.org The bulky benzyl group attached to one of the piperazine nitrogens will have a significant steric influence, likely favoring an equatorial position to minimize 1,3-diaxial interactions. Similarly, the 3-ethoxypropanoyl group on the other nitrogen will influence the conformational equilibrium. The interplay of these substituent effects determines the relative stability of different conformers. researchgate.net

Table 1: Illustrative Energy Barriers for Conformational Processes in Piperazine Derivatives

Conformational ProcessTypical Energy Barrier (kcal/mol)Influencing Factors
Amide Bond Rotation15 - 25Resonance, Steric Hindrance, Substituent Electronics
Piperazine Ring Inversion10 - 12Substituent Size, 1,3-Diaxial Interactions

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer profound insights into the electronic properties of this compound, which are critical for understanding its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311G++(d,p)), researchers can optimize the molecular geometry of this compound and calculate various electronic properties. researchgate.netnih.gov These calculations can provide accurate predictions of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. aun.edu.eg

Ab initio methods, while computationally more intensive, can also be used for higher accuracy calculations of electronic structure. researchgate.net Both DFT and ab initio methods can be used to determine properties such as molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, and Mulliken atomic charges, which provide information about the charge distribution. bhu.ac.inepstem.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov

For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. youtube.com The distribution of the HOMO and LUMO across the molecule can be visualized to identify these reactive regions. For instance, the HOMO is often localized on electron-rich parts of the molecule, such as the oxygen atoms of the carbonyl and ethoxy groups, as well as the nitrogen atoms of the piperazine ring. The LUMO, on the other hand, might be distributed over the aromatic benzyl ring and the carbonyl group. nih.govresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data

ParameterDescriptionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2
HOMO-LUMO GapELUMO - EHOMO5.3

Note: These values are illustrative and based on typical ranges for similar organic molecules. Specific FMO energies for this compound would require dedicated quantum chemical calculations.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

To explore the full conformational landscape of a flexible molecule like this compound, molecular mechanics and molecular dynamics simulations are indispensable tools. nih.gov

Molecular mechanics (MM) methods employ classical force fields to calculate the potential energy of a molecule as a function of its geometry. These methods are computationally less expensive than quantum chemical calculations and are well-suited for exploring the vast conformational space of large molecules. researchgate.net By systematically rotating the rotatable bonds and evaluating the energy of each conformation, a detailed conformational landscape can be generated.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the conformational changes, including the piperazine ring inversion and amide bond rotation, as they occur on the picosecond to nanosecond timescale. mdpi.com These simulations can reveal the preferred conformations, the pathways of conformational transitions, and the associated free energy barriers, providing a comprehensive understanding of the molecule's dynamic nature in solution. nih.govpensoft.net

Computational Prediction of Reaction Pathways and Transition States

The synthesis of this compound, typically achieved through the acylation of 1-benzylpiperazine (B3395278) with an activated form of 3-ethoxypropanoic acid (such as 3-ethoxypropanoyl chloride), involves a reaction mechanism that can be meticulously detailed using computational chemistry. While specific experimental kinetic studies on this exact reaction are not widely published, theoretical models provide significant insights into the reaction pathways and the structures of the associated transition states. These computational investigations are crucial for understanding the reaction dynamics, optimizing reaction conditions, and predicting potential byproducts.

The primary reaction for the formation of this compound is a nucleophilic acyl substitution. The reaction pathway is generally understood to proceed via a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk Computational studies, typically employing Density Functional Theory (DFT) methods, can model this process in detail. The reaction begins with the nucleophilic attack of the secondary amine nitrogen of 1-benzylpiperazine on the electrophilic carbonyl carbon of the acylating agent (e.g., 3-ethoxypropanoyl chloride). This initial step leads to the formation of a high-energy tetrahedral intermediate.

This intermediate is characterized by a tetracoordinate carbon atom that was formerly the carbonyl carbon. The stability and geometry of this intermediate can be precisely calculated. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which is typically a chloride ion in the case of an acyl chloride reactant. A final proton transfer step, often facilitated by another molecule of the amine reactant or a scavenger base, neutralizes the resulting positively charged nitrogen, yielding the final amide product, this compound. chemguide.co.ukchemguide.co.uk

Computational models can calculate the energy profile of the entire reaction coordinate, identifying the transition states for both the formation and the collapse of the tetrahedral intermediate. The transition state is a fleeting, high-energy configuration that represents the energy maximum along the reaction pathway between reactants and intermediates, or intermediates and products. researchgate.net The activation energy (the energy difference between the reactants and the highest energy transition state) is a critical parameter that determines the reaction rate. researchgate.net A lower activation energy corresponds to a faster reaction.

Detailed research findings from analogous systems, such as the acylation of other secondary amines or polyamines, indicate that the formation of the tetrahedral intermediate is often the rate-determining step. rsc.org Computational studies on these systems reveal the precise bond lengths and angles of the atoms involved in the transition state. For instance, in the transition state for the nucleophilic attack, the bond between the nitrogen of the piperazine and the carbonyl carbon is partially formed, while the carbon-oxygen double bond is elongated and weakened.

The table below presents hypothetical, yet representative, data that would be generated from a DFT study on the acylation of 1-benzylpiperazine with 3-ethoxypropanoyl chloride. Such data is instrumental in comparing different potential pathways or the effects of catalysts.

Table 1: Calculated Parameters for the Transition State (TS) in the Acylation of 1-Benzylpiperazine.
ParameterValueDescription
Activation Energy (ΔG‡)15-25 kcal/molThe free energy barrier for the reaction. A lower value indicates a faster reaction rate.
N-C Bond Length (Å) in TS1.80-2.00 ÅThe distance between the nucleophilic nitrogen and the electrophilic carbonyl carbon in the transition state. This bond is partially formed.
C=O Bond Length (Å) in TS1.30-1.40 ÅThe length of the carbonyl bond in the transition state, which is elongated compared to the reactant (typically ~1.20 Å).
C-Cl Bond Length (Å) in TS2.10-2.30 ÅThe distance of the bond to the leaving group (chloride), which is stretched and weakened in the transition state leading to its departure.
Imaginary Frequency (cm⁻¹)-200 to -400 cm⁻¹A single imaginary frequency in the vibrational analysis confirms that the calculated structure is a true transition state and corresponds to the motion along the reaction coordinate.

Furthermore, computational models can explore alternative reaction pathways. For instance, they can assess the likelihood of side reactions, such as the reaction occurring at the other nitrogen atom of a related, un-substituted piperazine, or the influence of the solvent on the reaction energetics. nih.gov By comparing the activation energies of different pathways, a dominant reaction mechanism can be established. These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

Advanced Analytical Methodologies for Research on 1 Benzyl 4 3 Ethoxypropanoyl Piperazine

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of newly synthesized compounds like 1-benzyl-4-(3-ethoxypropanoyl)piperazine. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of a molecule's elemental composition.

For this compound, with a molecular formula of C₁₆H₂₄N₂O₂, HRMS can distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). The expected monoisotopic mass would be calculated and compared against the measured value from an instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of the parent ion. The fragmentation pattern is a molecular fingerprint. For this compound, characteristic fragmentation would include:

Loss of the benzyl (B1604629) group: Cleavage of the benzylic C-N bond would generate the highly stable tropylium (B1234903) cation at m/z 91.

Piperazine (B1678402) ring fragmentation: The piperazine ring can undergo characteristic cleavages, often resulting in fragments corresponding to the loss of parts of the acyl chain or the benzyl group. mdpi.com

Acyl group cleavage: Fragmentation of the ethoxypropanoyl side chain provides further structural confirmation.

A plausible HRMS analysis would yield data similar to that presented in the table below, confirming both the elemental composition and key structural motifs through fragmentation analysis.

Interactive Table: Illustrative HRMS Fragmentation Data for this compound

Fragment Ion (m/z) Proposed Elemental Formula Calculated Mass Observed Mass Inferred Structure
277.1911[C₁₆H₂₅N₂O₂]⁺277.1916277.1913Protonated Parent Molecule [M+H]⁺
91.0542[C₇H₇]⁺91.054891.0546Tropylium cation (from benzyl group)
177.1386[C₁₀H₁₇N₂O]⁺177.1395177.1391Fragment after loss of ethoxy group from acyl chain
185.1335[C₁₁H₁₇N₂]⁺185.1341185.1338Fragment from cleavage at the carbonyl group

Advanced Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed covalent structure and solution-state conformation of organic molecules. For this compound, a combination of ¹H and ¹³C NMR, along with more advanced experiments, provides a complete picture of the molecular framework.

The ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, the eight piperazine ring protons, and the protons of the 3-ethoxypropanoyl group. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule. nih.govacs.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Benzyl-CH₂~3.55 (s, 2H)~62.9
Phenyl-CH~7.25-7.40 (m, 5H)~127.5, 128.6, 129.4
Phenyl-C (quat)-~137.8
Piperazine-H (positions 2,6)~2.45 (t, 4H)~53.0
Piperazine-H (positions 3,5)~3.50 & ~3.70 (br t, 4H)~41.8 & ~46.0
Propanoyl-CH₂ (α to C=O)~2.70 (t, 2H)~34.5
Propanoyl-CH₂ (β to C=O)~3.65 (t, 2H)~66.5
Carbonyl C=O-~171.5
Ethoxy-CH₂~3.52 (q, 2H)~66.8
Ethoxy-CH₃~1.20 (t, 3H)~15.2

Note: The piperazine signals are complex due to conformational dynamics and are often observed as broad singlets or multiplets at room temperature. nih.govrsc.org

The structure of this compound features two key sources of dynamic behavior observable by NMR: the restricted rotation around the amide C-N bond and the chair-to-chair interconversion of the piperazine ring. nih.govrsc.org

Amide Bond Rotation: Due to resonance, the C-N bond of the propanoyl group has significant double-bond character, hindering free rotation. acs.orgnanalysis.com This creates two distinct planar rotamers (cis and trans isomers with respect to the carbonyl group), which can be observed as separate sets of signals at low temperatures.

Piperazine Ring Inversion: The piperazine ring exists in a dynamic equilibrium between two chair conformations. This process is typically fast at room temperature but can be slowed at lower temperatures, leading to the resolution of distinct axial and equatorial proton signals. nih.govrsc.org

Temperature-dependent (or dynamic) NMR experiments track the chemical shifts and line shapes of signals over a range of temperatures. As the temperature is increased, the rate of exchange between conformers increases, causing the distinct low-temperature signals to broaden, merge into a single broad peak at the coalescence temperature (Tc), and finally sharpen into an averaged signal at higher temperatures. researchgate.netnih.gov The Gibbs free energy of activation (ΔG‡) for these processes can be calculated from Tc, providing quantitative data on the energy barriers to rotation and inversion. nih.gov

Interactive Table: Illustrative Data from Temperature-Dependent NMR Studies

Dynamic Process Coalescence Temp. (Tc) ΔG‡ (kJ/mol) Observed Spectral Change
Amide Bond Rotation~65 °C~70Coalescence of piperazine proton signals adjacent to the amide nitrogen.
Piperazine Ring Inversion~ -15 °C~50Coalescence of axial and equatorial proton signals on the benzyl-substituted side of the piperazine ring.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It would be used to trace the spin systems within the ethoxy group (-OCH₂CH₃) and the propanoyl chain (-CH₂CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a powerful method for assigning the ¹³C spectrum based on the more easily assigned ¹H spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is fundamental for connecting the different fragments of the molecule. Key HMBC correlations would include the one between the benzylic protons (Ar-CH₂) and the adjacent piperazine carbons, and the correlation between the piperazine protons next to the amide and the carbonyl carbon, confirming the site of acylation. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the molecule's preferred 3D conformation and the relative orientation of the rotamers.

Solid-State NMR (ssNMR) provides structural information on materials in their solid, crystalline form. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have different physical properties, and ssNMR can distinguish them as they will exhibit different chemical shifts in the solid state. nih.govfsu.edu For this compound, ssNMR would complement X-ray diffraction data by confirming the structure of the bulk material and ensuring phase purity. Techniques like ¹³C CP/MAS (Cross-Polarization Magic-Angle Spinning) would be employed to obtain high-resolution spectra of the solid powder. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Verification

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state structure. If a suitable single crystal of this compound can be grown, this technique can provide definitive proof of its structure and conformation.

The analysis would yield:

Unambiguous Connectivity: Confirming the bonding arrangement of all atoms.

Precise Bond Lengths and Angles: Providing data that can be compared with theoretical models.

Solid-State Conformation: Revealing the exact conformation of the piperazine ring (typically a chair form), the planarity of the amide bond, and the relative spatial orientation of the benzyl and ethoxypropanoyl substituents. nih.govnih.gov

This data is crucial for understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing.

Interactive Table: Hypothetical Crystallographic Data for this compound

Parameter Value Significance
Crystal SystemMonoclinicDescribes the basic crystal lattice shape.
Space GroupP2₁/cDefines the symmetry elements within the unit cell. nih.gov
Piperazine ConformationChairConfirms the expected low-energy conformation of the six-membered ring. nih.gov
Amide C-N Bond Length~1.34 ÅShorter than a typical C-N single bond (~1.47 Å), confirming partial double bond character.
Torsion Angle (C-N-C=O)~180° or ~0°Defines the specific rotamer (trans or cis) present in the crystal lattice.

Advanced Chromatographic Techniques for Separation and Purity in Research Contexts

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity in research samples.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of non-volatile compounds. A reversed-phase method, likely using a C18 stationary phase with a mobile phase of acetonitrile (B52724) and water, would be developed. jocpr.comresearchgate.net Detection would typically be performed with a UV detector, as the benzyl group provides a strong chromophore. This technique can effectively separate the final product from starting materials (e.g., 1-benzylpiperazine), reagents, and any side products formed during the synthesis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. rsc.org It is particularly useful in mechanistic studies, for example, to identify and quantify trace impurities or degradation products. nih.govmdma.ch The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass spectra and fragmentation patterns. This can provide valuable insights into reaction pathways and compound stability.

Interactive Table: Example Chromatographic Conditions for Analysis

Technique Parameter Illustrative Condition
HPLC ColumnReversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
GC-MS ColumnCapillary column (e.g., DB-5ms), 30 m x 0.25 mm
Carrier GasHelium
Oven Program100 °C hold 1 min, ramp to 280 °C at 15 °C/min
IonizationElectron Ionization (EI), 70 eV

Absence of Scientific Literature on this compound

Following a comprehensive and exhaustive search of scientific databases, chemical literature, and patent repositories, no specific information was found for the chemical compound "this compound." This includes a lack of data regarding its synthesis, its use as a building block in complex organic synthesis, or its application in the development of combinatorial chemistry libraries.

The search encompassed targeted queries for the compound itself, as well as for synthetic methodologies that might produce it, such as the acylation of 1-benzylpiperazine (B3395278) with 3-ethoxypropanoyl chloride. Despite these efforts, no publications or database entries detailing the preparation or utility of this compound could be identified.

General information on the synthesis and application of related N-acyl and N-alkyl piperazine derivatives is available in the scientific literature. These compounds are recognized as important scaffolds in medicinal chemistry and are utilized in the construction of diverse molecular libraries. However, due to the strict constraint to focus solely on "this compound," this general information on analogous compounds cannot be used to construct the requested article.

Therefore, it is not possible to provide an article structured around the requested outline for "this compound" as there is no discernible research or data available in the public domain for this specific chemical entity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-benzyl-4-(3-ethoxypropanoyl)piperazine, and how do reaction conditions impact yield?

  • Methodology : A two-step synthesis is typical:

Alkylation : React 1-benzylpiperazine with propargyl bromide (or analogous reagents) in DMF or dichloromethane (DCM) with K₂CO₃ as a base at room temperature for 6–8 hours.

Acylation : Introduce the ethoxypropanoyl group via coupling reactions (e.g., using 3-ethoxypropanoic acid chloride) in DCM with triethylamine (TEA) as a base .

  • Key Considerations :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require longer purification steps.
  • Catalysts : Palladium on carbon (Pd/C) improves coupling efficiency in hydrogenation steps .
  • Yield Optimization : Reaction monitoring via TLC (ethyl acetate/hexane systems) and flash chromatography (silica gel) are critical for purity ≥95% .

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

  • Core Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyl group at N1, ethoxypropanoyl at N4) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 305.18) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric accuracy .
    • Advanced Methods : X-ray crystallography (if crystalline) resolves supramolecular interactions, such as piperazine ring conformation .

Q. What in vitro toxicity profiles are reported for this compound, and how do structural modifications influence safety?

  • Toxicity Data :

  • LD₅₀ : Low acute toxicity (e.g., >500 mg/kg in rodent models) due to reduced membrane disruption from the ethoxypropanoyl group .
  • Cytotoxicity : IC₅₀ > 100 µM in HEK-293 cells, suggesting broad therapeutic windows .
    • Structural Insights : Beta-cyclodextran inclusion complexes reduce cytotoxicity but may attenuate bioactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antiplatelet or anticancer activity?

  • SAR Strategies :

  • Electron-Withdrawing Groups : Substituting the ethoxy group with nitro (e.g., 1-benzyl-4-(3-nitropyridin-2-yl)piperazine) enhances antiplatelet activity via NO pathway modulation .
  • Benzyl Modifications : Fluorinated benzyl groups (e.g., 2-fluorobenzyl) improve blood-brain barrier penetration for CNS applications .
    • Biological Validation :
  • Antiplatelet Assays : ADP-induced platelet aggregation tests (IC₅₀ ~10 µM) .
  • Anticancer Screening : NCI-60 cell line panels identify potency against leukemia (e.g., CCRF-CEM) .

Q. How do computational methods (e.g., molecular docking) predict target binding modes for this compound?

  • Protocol :

Target Selection : Prioritize receptors like serotonin (5-HT₃) or dopamine D3 based on piperazine scaffold affinity .

Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS4) for binding energy calculations (ΔG ≤ -8 kcal/mol) .

  • Validation : Compare docking poses with crystallographic data (e.g., PDB ID 5I6X for 5-HT₃) to refine pharmacophore models .

Q. What strategies resolve contradictions between predicted and observed biological activity data?

  • Case Study : Beta-cyclodextran-modified derivatives show lower-than-predicted analgesic activity despite computational models suggesting high efficacy.

  • Root Cause : Steric hindrance from cyclodextran limits receptor access .
  • Solution : Use truncated analogs (e.g., methyl-β-cyclodextran) or adjust substitution positions .
    • Data Reconciliation : Combine in vitro assays (e.g., patch-clamp electrophysiology) with molecular dynamics simulations to validate target engagement .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

  • Model Systems :

  • Rodent Pharmacokinetics : Intravenous (IV) administration in Sprague-Dawley rats (t₁/₂ ~2.5 hours, Vd ~1.2 L/kg) .
  • BBB Penetration : Brain-to-plasma ratio ≥0.3 in Swiss albino mice confirms CNS bioavailability .
    • Analytical Methods : LC-MS/MS quantifies plasma and tissue concentrations (LOQ: 1 ng/mL) .

Key Research Gaps

  • Mechanistic Studies : Elucidate the role of the ethoxypropanoyl group in modulating ion channels (e.g., TRPV1) .
  • Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) to refine dosing regimens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.